![molecular formula C20H20N6OS B2696732 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-74-1](/img/structure/B2696732.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a novel thiazole derivative containing an imidazole and furan scaffold . It is part of a class of compounds that were synthesized and evaluated for their antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of this compound involves several steps. Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives . In a different approach, the 1,3-thiazole derivatives were produced by reacting carbothioamides with chloroacetone, followed by diazotization with 4-methylbenzenediazonium chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including thiazole, imidazole, and furan . These functional groups contribute to the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of carbothioamides with hydrazonyl chlorides to produce 1,3-thiazole derivatives . Another reaction involves the carbothioamides reacting with chloroacetone, followed by diazotization with 4-methylbenzenediazonium chloride .科学的研究の応用
Synthesis and Derivative Compounds
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound with potential applications in various fields of scientific research. Its synthesis and derivative compounds have been a subject of study. For instance, Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine-thione and its thiazolo[3,2-a]pyrimidine derivatives, emphasizing the significance of such compounds in medicinal chemistry (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, Haiza et al. (2000) focused on the synthesis of thiazolo and triazolo-pyrimidines, highlighting their potential applications (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Biological and Antimicrobial Activity
The biological and antimicrobial activities of derivatives of this compound have been explored in various studies. Bondock et al. (2008) investigated compounds incorporating antipyrine moiety, which showed promise as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, the work by Volovenko et al. (2004) on pyrrolothiazolopyrimidinetriones suggested potential applications in this area (Volovenko, Dubnina, & Chernega, 2004).
Antitumor and Anti-inflammatory Activities
Compounds related to this compound have shown promise in antitumor and anti-inflammatory research. For example, Masaret (2021) synthesized pyrimidine derivatives that displayed significant antitumor activity (Masaret, 2021). In the realm of anti-inflammatory research, the compound's derivatives could be explored further for their potential efficacy.
Pharmaceutical Development
The compound and its derivatives have potential applications in pharmaceutical development. The study of its structure-activity relationships and synthesis pathways can lead to the development of new drugs with targeted therapeutic effects. For instance, the work by Abdallah and Elgemeie (2022) on pyrazolo[1,5-a]pyrimidines demonstrated their potential as antimicrobial agents with RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
特性
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-19(16-11-18(22-13-21-16)25-6-1-2-7-25)23-15-5-3-4-14(10-15)17-12-26-8-9-28-20(26)24-17/h3-5,10-13H,1-2,6-9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGUPLAXNDJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

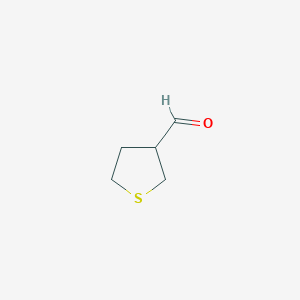
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)

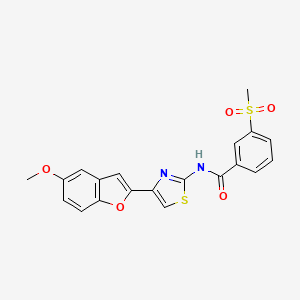

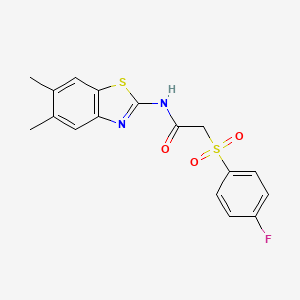

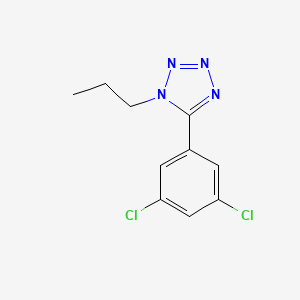
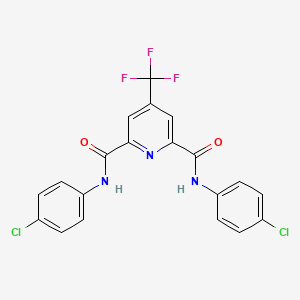

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)

![4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2696672.png)
